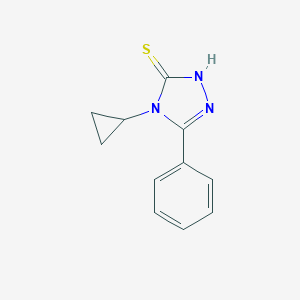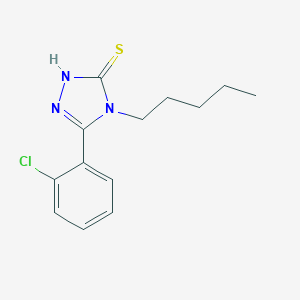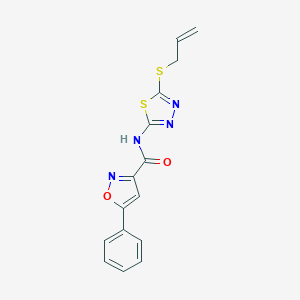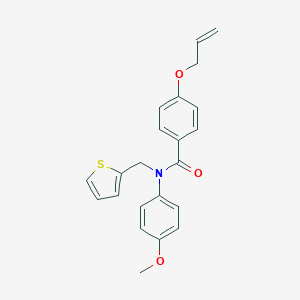![molecular formula C23H22BrNO4S B253689 N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE](/img/structure/B253689.png)
N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE is a complex organic compound with a unique structure that includes a brominated furan ring, a sulfonylated tetrahydrothiophene ring, and a diphenylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE typically involves multiple steps, starting with the bromination of a furan ring. This is followed by the introduction of the sulfonylated tetrahydrothiophene ring and the diphenylacetamide moiety through a series of coupling reactions. Common reagents used in these reactions include bromine, sulfonyl chlorides, and various amines. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups .
科学研究应用
N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
作用机制
The mechanism of action of N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The brominated furan ring and the sulfonylated tetrahydrothiophene ring are believed to play key roles in its biological activity. These moieties can interact with enzymes and receptors, leading to the modulation of various cellular processes. The exact pathways involved are still under investigation, but studies suggest that the compound may inhibit certain enzymes or interfere with signal transduction pathways .
相似化合物的比较
Similar Compounds
- N-[(5-bromo-2-furyl)methyl]-N-methylamine
- N-[(5-bromo-2-furyl)(5-chloro-2-thienyl)methyl]-1-propanamine
- N-[(5-bromo-2-furyl)methyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Uniqueness
N-[(5-BROMO-2-FURYL)METHYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2,2-DIPHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a brominated furan ring and a sulfonylated tetrahydrothiophene ring sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
属性
分子式 |
C23H22BrNO4S |
|---|---|
分子量 |
488.4 g/mol |
IUPAC 名称 |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H22BrNO4S/c24-21-12-11-20(29-21)15-25(19-13-14-30(27,28)16-19)23(26)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,19,22H,13-16H2 |
InChI 键 |
QFGLFXYWQHGVKC-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-acetyl-1-(ethylsulfonyl)-6-methoxy-2-methyl-1H-indol-5-yl]ethanesulfonamide](/img/structure/B253610.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B253616.png)
![N-(2-fluorophenyl)-2-{[1-(prop-2-en-1-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B253617.png)


![5',7'-dimethyl-1'-(prop-2-en-1-yl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B253624.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDE](/img/structure/B253625.png)
![7-METHOXY-4,8-DIMETHYL-3-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-2H-CHROMEN-2-ONE](/img/structure/B253626.png)
![5,7-dimethoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B253627.png)
![5-bromo-2-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B253629.png)
![Ethyl 4-methyl-2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B253631.png)


![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B253638.png)
